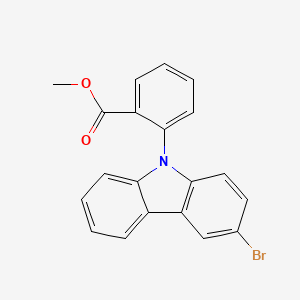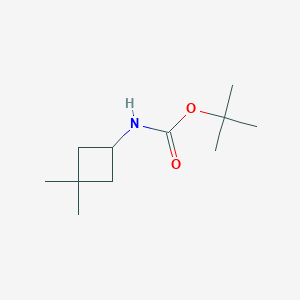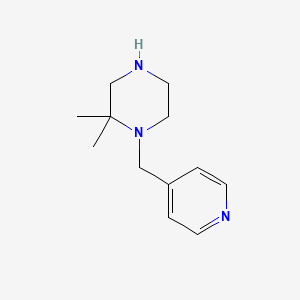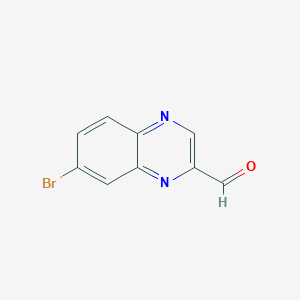
7-Bromoquinoxaline-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromoquinoxaline-2-carbaldehyde is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological and chemical properties. The presence of a bromine atom at the 7th position and an aldehyde group at the 2nd position makes this compound particularly interesting for various chemical reactions and applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoquinoxaline-2-carbaldehyde typically involves the bromination of quinoxaline-2-carbaldehyde. One common method includes the reaction of quinoxaline-2-carbaldehyde with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature to ensure the selective bromination at the 7th position .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: 7-Bromoquinoxaline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 7-Bromoquinoxaline-2-carboxylic acid.
Reduction: 7-Bromoquinoxaline-2-methanol.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
科学研究应用
7-Bromoquinoxaline-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research has shown its potential in the development of antimicrobial and anticancer agents.
Industry: It is used in the production of dyes, fluorescent materials, and electroluminescent materials
作用机制
The mechanism of action of 7-Bromoquinoxaline-2-carbaldehyde largely depends on its application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromine atom and the aldehyde group play crucial roles in its reactivity and binding affinity to these targets. The exact pathways involved can vary, but they often include the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules .
相似化合物的比较
Quinoxaline-2-carbaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
7-Chloroquinoxaline-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
2-Chloroquinoline-3-carbaldehyde: Another heterocyclic compound with different positioning of functional groups, affecting its chemical behavior
Uniqueness: 7-Bromoquinoxaline-2-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity patterns and make it a valuable intermediate in the synthesis of various bioactive compounds and materials .
属性
分子式 |
C9H5BrN2O |
|---|---|
分子量 |
237.05 g/mol |
IUPAC 名称 |
7-bromoquinoxaline-2-carbaldehyde |
InChI |
InChI=1S/C9H5BrN2O/c10-6-1-2-8-9(3-6)12-7(5-13)4-11-8/h1-5H |
InChI 键 |
MANFUZCPAWJZIA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=C(N=C2C=C1Br)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-{2-[(Difluoromethyl)sulfanyl]acetamido}-3-({[1-(2-hydroxyethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13885112.png)
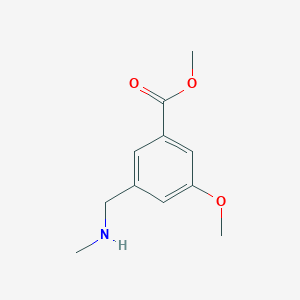
![2-[(4-Chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13885114.png)
![7-[5-Hydroxy-2-(3-hydroxy-3-methyloct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13885117.png)
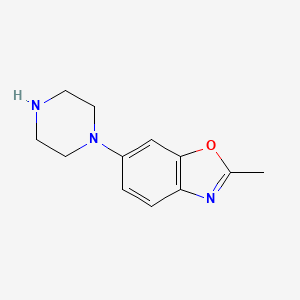
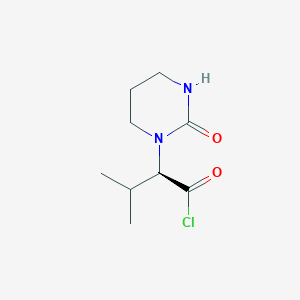
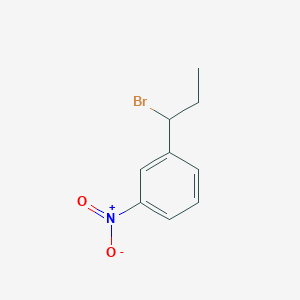
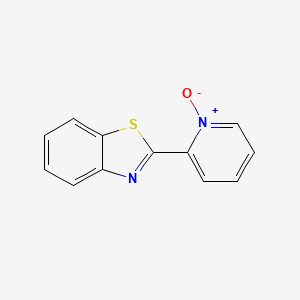
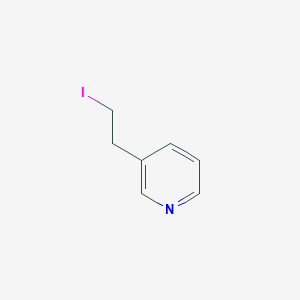

![2-[(Benzyloxy)methyl]but-3-en-1-ol](/img/structure/B13885147.png)
